molecular formula C25H20O2Sn B15075568 Stannane, benzoyloxytriphenyl- CAS No. 910-06-5

Stannane, benzoyloxytriphenyl-

Cat. No.: B15075568
CAS No.: 910-06-5
M. Wt: 471.1 g/mol
InChI Key: RUCJDJBHYCEOKH-UHFFFAOYSA-M
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Description

Stannane, benzoyloxytriphenyl- is an organotin compound of significant interest in specialized chemical research . As a member of the triphenyltin family, this compound is characterized by its high tin content and molecular weight, properties that are often leveraged in synthetic organic chemistry and materials science. While specific toxicological data for benzoyloxytriphenylstannane is not fully detailed in the available literature, its structural analogues, such as acetoxytriphenylstannane (Fentin acetate), are well-documented as highly toxic substances . These related compounds can cause severe adverse effects upon acute exposure, including headache, nausea, abdominal cramps, and skin burns or dermatitis . Furthermore, organotin compounds like tributyltin derivatives are known to be very toxic to aquatic life and can cause long-lasting environmental effects . Given these hazards, handling must be conducted using appropriate personal protective equipment, including gloves, eye protection, and dust masks . Stannane, benzoyloxytriphenyl- is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to their institution's chemical hygiene plans for safe handling and disposal.

Properties

CAS No.

910-06-5

Molecular Formula

C25H20O2Sn

Molecular Weight

471.1 g/mol

IUPAC Name

triphenylstannyl benzoate

InChI

InChI=1S/C7H6O2.3C6H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1

InChI Key

RUCJDJBHYCEOKH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Reactivity and Mechanistic Investigations of Benzoyloxytriphenylstannane

Fundamental Reactivity Patterns of Stannane (B1208499) Derivatives

Stannane derivatives, also known as organotin compounds, exhibit a wide range of reactivity patterns that are largely governed by the nature of the organic and anionic groups attached to the tin atom. gelest.com The carbon-tin (C-Sn) bond, while relatively stable to air and moisture, can be cleaved by various reagents such as halogens, mineral acids, and metal halides. gelest.com The reactivity of these compounds is also influenced by the lability of the anionic group and the ability of the tin atom to expand its coordination number beyond four, a consequence of its large atomic size and the availability of empty 5d orbitals. gelest.com

Transmetalation is a fundamental organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.org In the context of organotin chemistry, this process is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds and is a key step in many important catalytic cycles, such as the Stille cross-coupling reaction. wikipedia.orgacs.orgwikipedia.org The general form of a transmetalation reaction is: M1–R + M2–R′ → M1–R′ + M2–R. wikipedia.org

The mechanism of transmetalation in Stille coupling is often associative, where the organostannane coordinates to a palladium complex, forming a transient pentavalent species. wikipedia.org This intermediate then undergoes ligand exchange to complete the transfer of the organic group. wikipedia.org The reaction can proceed through either a cyclic or an open transition state, depending on the reaction conditions and substrates. wikipedia.org The choice of ligands on the organotin reagent is also critical; typically, one sp²-hybridized group (e.g., aryl, vinyl) is transferred, while three "non-transferable" alkyl groups remain on the tin. wikipedia.org

Table 1: Examples of Transmetalation Reactions Involving Organotin Species

ReactantsCatalyst/ConditionsProductsApplication
Organostannane (R-SnR'₃) + Organic Halide (R'-X)Palladium ComplexR-R' + X-SnR'₃Cross-coupling reactions (e.g., Stille coupling) wikipedia.org
Yb + Sn(N(SiMe₃)₂)₂-Yb(N(SiMe₃)₂)₂ + SnSynthesis of lanthanide complexes wikipedia.org
Alkyl (E)-2,3-bis(trimethylstannyl)-2-alkenoates + ElectrophilesVariesSubstituted AlkenoatesSynthesis of tetrasubstituted olefins acs.org

Tin(II) compounds, or stannylenes, are carbene analogues that possess both a lone pair of electrons and a vacant p-orbital, allowing them to act as both nucleophiles and electrophiles. tdl.orgrsc.org Their reactivity often involves addition to unsaturated substrates. For instance, diarylstannylenes can undergo migratory insertion reactions with molecules like ethylene. rsc.org

The nucleophilic character of tin(II) compounds is evident in their reactions with electrophiles. For example, aminotin(II) compounds react with trifluoroborane (BF₃), where the initial coordination occurs at the tin lone pair. tdl.org Conversely, the electrophilic nature is demonstrated when tin(II) halides, already coordinated to an electron-pair donor, subsequently coordinate with BF₃ at the tin center. tdl.org This dual reactivity makes them "amphoadducts". tdl.org

Nucleophilic addition is a primary reaction of carbonyl groups, where a nucleophile adds to the carbonyl carbon. masterorganicchemistry.com In the context of tin chemistry, organostannane additions, such as those involving allyl-, allenyl-, or propargylstannanes, proceed via nucleophilic addition to aldehydes and imines. wikipedia.org

Stannanes and silanes, both Group 14 hydrides, often exhibit analogous reactivity but with notable differences. These differences are often attributed to the variance in bond strengths (e.g., Sn-H vs. Si-H) and the greater polarizability of the tin atom. researchgate.netdtic.mil

In trifluoromethylation reactions of palladium(II) fluoride (B91410) complexes, stannane and silane (B1218182) reagents show divergent reactivity, leading to different transition states—a cyclic transition state for the stannane and a difluorocarbene release for the silane. nih.gov This highlights the distinct mechanistic pathways these related compounds can take. nih.gov Furthermore, in photopolymerization reactions, silanes, germanes, and stannanes can act as co-initiators to overcome oxygen inhibition, with their reactivity correlating to their respective X-H bond dissociation energies. researchgate.netacs.org

Exchange reactions with mild fluorinating agents have shown that organotin compounds are generally more reactive than their organosilicon counterparts. dtic.mil For example, reactions of certain fluorinating agents with organotin alkoxides proceed readily, while similar reactions with organosilicon alkoxides may require heating. dtic.mil The classical mechanism for silane surface reactions involves hydrolysis to silanols followed by condensation with surface hydroxyl groups and subsequent polymerization. ethz.ch While stannanes can undergo similar reactions, their greater reactivity often leads to different product distributions and reaction kinetics. dtic.mil

Table 2: Comparison of Reactivity Between Stannanes and Silanes

Reaction TypeStannane ReactivitySilane ReactivityKey Differences
Trifluoromethylation of Pd(II)Proceeds via a cyclic transition state nih.govInvolves difluorocarbene release nih.govDivergent mechanistic pathways nih.gov
Photopolymerization Co-initiationEffective in overcoming oxygen inhibition researchgate.netacs.orgAlso effective, reactivity depends on Si-H bond strength researchgate.netacs.orgReactivity correlates with X-H bond dissociation energy researchgate.net
Exchange with Fluorinating AgentsGenerally more reactive dtic.milLess reactive, may require harsher conditions dtic.milDifferences in bond polarity and lability dtic.mil

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in organotin reactions is crucial for controlling reaction outcomes. ontosight.ai Stannyl radicals (R₃Sn•) are important intermediates in atom-transfer reactions. wikipedia.org For example, tributyltin hydride serves as a source of hydrogen atoms due to the stability of the resulting tributyltin radical. wikipedia.org Free radicals can react at various sites on an organotin compound, including the tin center, an atom bonded to tin, or at α- or β-carbon atoms. acs.org

In the Stille reaction, the transmetalation step is believed to proceed through a fleeting pentavalent palladium intermediate. wikipedia.org The geometry of the transition state, whether cyclic or open, influences the reaction pathway. wikipedia.org Density functional theory (DFT) calculations have been employed to analyze the transmetalation step, highlighting the importance of coordination expansion at the tin atom. acs.org

Transition states, which represent energy maxima along a reaction coordinate, cannot be directly observed but their structures can be inferred from the structures of reactants, intermediates, and products. youtube.com They are characterized by partial bonds and charges that reflect the dynamic process of bond breaking and formation. youtube.com For example, in substitution reactions at the tin center, five-coordinate intermediates are often proposed. acs.org

Kinetic and Thermodynamic Aspects of Stannane Reactivity

The study of kinetics, which deals with reaction rates, and thermodynamics, which examines energy changes, provides deep insights into the mechanisms of organotin reactions. ontosight.aiwikipedia.org The spontaneity of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes. youtube.comyoutube.com A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. youtube.com

At low temperatures, reactions are typically enthalpically controlled, meaning the spontaneity is determined by the sign of ΔH. youtube.com Exothermic reactions (negative ΔH) are favored. wikipedia.org At high temperatures, reactions become entropically controlled, and a positive ΔS (increased disorder) favors spontaneity. youtube.com

Kinetic studies are essential for understanding reaction mechanisms. wikipedia.org For instance, kinetic data for the organotin-catalyzed formation of polyurethanes have helped to distinguish between proposed mechanisms, with recent evidence favoring a pathway involving the coordination of the isocyanate to a tin alkoxide intermediate. lupinepublishers.comlupinepublishers.com Dynamic NMR spectroscopy is a powerful tool for studying the kinetics and dynamics of organometallic compounds. wikipedia.org

Studies on Ligand Exchange and Redistribution Reactions of Organotin Compounds

Ligand exchange and redistribution reactions are common and synthetically useful transformations in organotin chemistry. gelest.com The lability of the anionic group (Y) in compounds of the formula RₙSnY₄₋ₙ allows for facile exchange reactions. gelest.com For example, organotin halides can be converted to hydroxides or oxides through hydrolysis. rjpbcs.com These oxides can then serve as starting materials for synthesizing other organotin compounds with different functional groups by reacting them with acids. gelest.comrjpbcs.com

Redistribution reactions, also known as comproportionation, are used to prepare mixed organotin halides from symmetrical tetraorganotin compounds and tin(IV) halides. wikipedia.org These reactions are typically controlled by the stoichiometry of the reactants and may be facilitated by heat or a Lewis acid catalyst. gelest.com Platinum(II) complexes have been shown to catalyze the redistribution of organotin compounds, with proposed mechanisms involving Pt(IV) intermediates. rsc.org

Catalytic Applications of Benzoyloxytriphenylstannane and Organotin Catalysts

Role of Stannane (B1208499), Benzoyloxytriphenyl- in Organic Transformations

While specific research focusing exclusively on the catalytic applications of Stannane, benzoyloxytriphenyl- is limited, its chemical structure as a triphenyltin (B1233371) carboxylate places it within a well-studied class of organotin catalysts. Organotin carboxylates are recognized for their catalytic prowess in various organic reactions. The catalytic activity of these compounds is largely attributed to the Lewis acidic nature of the tin center, which can activate substrates and facilitate key bond-forming or bond-breaking steps.

Organotin compounds are instrumental in the synthesis of complex organic molecules, including macrocyclic polyesters. The reaction of dioxastannolanes with diacyl dichlorides, for instance, leads to the formation of macrocyclic tetraesters. This process involves a cyclo-oligomerization that proceeds through a rapid transesterification equilibrium, ultimately yielding a thermodynamic distribution of oligomeric esters rsc.org. The organotin species in this context acts not just as a reagent but also as an efficient transesterification catalyst that equilibrates the mixture of macrocyclic esters rsc.org.

The versatility of organotin catalysts is further highlighted by their application in the synthesis of 1,2-disubstituted benzimidazoles. Certain organotin(IV) compounds have demonstrated high efficacy in catalyzing the reaction between o-phenylenediamine and various aldehydes, with product yields reaching up to 92%. In these reactions, both the Lewis acidic Sn(IV) center and other functional groups within the catalyst, such as a hydroxymethyl group acting as a hydrogen bond donor, contribute to the catalytic process.

Organotin compounds are widely employed as catalysts in transesterification and polymerization reactions. researchgate.net They are particularly effective in the manufacture of esters and polyesters. gelest.com The transesterification reaction, which involves the conversion of one ester to another, is crucial in various industrial applications, including the production of biofuels. Organotin catalysts, such as dibutyltin oxide, are frequently used for these reactions. gelest.com While less active than strong acids or bases, organotin catalysts offer the advantage of minimizing side reactions like dehydration, leading to higher product purity. gelest.com However, these catalysts often require elevated temperatures, typically above 150°C for transesterification and 180-200°C for direct esterification. gelest.com

In the realm of polymerization, organotin compounds are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable polyesters. researchgate.netnih.gov The polymerization of ε-caprolactone, for example, often utilizes tin(II) octoate as a catalyst and proceeds via a coordination-insertion mechanism. researchgate.net Direct observation of macromolecules fitted with tin(II) alkoxide species provides evidence for the propagation on the tin(II) alkoxide as the active center. acs.org

Table 1: Application of Organotin Catalysts in Transesterification and Polymerization

Reaction Type Catalyst Example Substrate(s) Product(s) Key Features
Transesterification Dibutyltin oxide Carboxylic acid esters, Alcohols Different esters High product purity, minimizes side reactions, requires high temperatures. gelest.com
Polymerization Tin(II) octoate ε-caprolactone, Lactides Biodegradable polyesters Proceeds via coordination-insertion mechanism, active center is a tin(II) alkoxide. researchgate.netacs.org
Macrocyclization Dioxastannolanes Diacyl dichlorides Macrocyclic tetraesters Acts as both reagent and catalyst, achieves thermodynamic product distribution. rsc.org

Mechanistic Insights into Stannane-Mediated Catalysis

The catalytic activity of organotin compounds in esterification and transesterification reactions is generally understood to proceed through a Lewis acid mechanism. The tin atom, being electron-deficient, acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Two main pathways are proposed for the nucleophilic attack:

Intermolecular Nucleophilic Attack: The alcohol directly attacks the activated carbonyl carbon of the ester-catalyst complex.

Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center, and the subsequent nucleophilic attack occurs intramolecularly.

Computational studies using Density Functional Theory (DFT) have been employed to elucidate the mechanisms of organotin-catalyzed esterification reactions. These studies support a mononuclear mechanism where carbon-oxygen bond breaking is the rate-determining step. rug.nl While multinuclear tin assemblies can form, under catalytically relevant conditions, monomeric and dimeric species are often the active catalysts. rug.nl

In the context of polymerization of cyclic esters, the "coordination-insertion" mechanism is widely accepted. This involves the coordination of the cyclic ester to the tin catalyst, followed by the insertion of the ester into the tin-alkoxide bond of the initiator, leading to the propagation of the polymer chain.

Design and Development of Novel Organotin-Based Catalytic Systems

Research in the field of organotin catalysis is continuously evolving, with a focus on developing more efficient, selective, and recyclable catalytic systems. This has led to advancements in both homogeneous and heterogeneous organotin catalysts.

Homogeneous organotin catalysts are widely used due to their high activity and solubility in the reaction medium. libretexts.org Monoalkyltin(IV) complexes, for example, are well-established catalysts for esterification and polyester formation. rug.nl The catalytic performance of these compounds is influenced by the nature of the ligands attached to the tin atom. For instance, in the catalysis of the esterification of propionic acid, monobutyltin trichloride was found to be a highly active catalyst. The coordination of the carbonyl group of the ester to the tin catalyst is a crucial factor influencing its activity.

The development of new organotin(IV) carboxylates with tailored electronic and steric properties is an active area of research. By modifying the carboxylate ligand, it is possible to fine-tune the catalytic activity of the organotin complex.

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction products. To address this issue, considerable effort has been dedicated to the development of heterogeneous organotin catalysts. These catalysts are typically prepared by immobilizing organotin species onto solid supports.

One approach involves chemically bonding organotin functionalized silanes to inorganic supports with surface hydroxyl groups, such as silica, alumina, or titania. google.com These supported organotin catalysts have proven to be excellent for esterification and transesterification reactions, offering the advantages of easy separation and reusability. google.com This is particularly important in applications where low levels of tin contamination in the final product are required, such as in food contact materials or pharmaceuticals. google.com

Solid acid catalysts based on tin, such as tin oxides, have also shown great potential for biodiesel production, primarily through the esterification of free fatty acids. researchgate.net The development of mixed oxide catalysts and the treatment of tin oxides with sulfuric acid are strategies employed to enhance the performance of these heterogeneous systems. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Organotin Catalysts

Catalyst Type Advantages Disadvantages Development Focus
Homogeneous High activity and selectivity, mild reaction conditions. Difficult to separate from products, potential for product contamination. Synthesis of novel organotin complexes with enhanced activity and stability. rug.nl
Heterogeneous Easy separation and recyclability, reduced product contamination. google.comresearchgate.net Can have lower activity than homogeneous counterparts, potential for leaching of the active species. Development of robust supports and efficient immobilization techniques to improve stability and activity.

Metal-Organic Frameworks (MOFs) as Supports for Organotin Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential for applications in heterogeneous catalysis. mdpi.com Comprising metal ions or clusters interconnected by organic ligands, MOFs offer high surface areas, tunable pore sizes, and chemically versatile structures that can be tailored for specific catalytic processes. advanceseng.commdpi.com These properties make them excellent candidates for use as supports for catalytic species, including organotin compounds, combining the advantages of homogeneous and heterogeneous catalysis. nih.gov

The immobilization of a catalyst on a solid support like a MOF can enhance its stability, facilitate its separation from the reaction products, and improve its reusability. For organotin catalysts, this is particularly advantageous. The primary methods for incorporating catalytic species into MOFs include post-synthetic modification, where the catalyst is grafted onto the pre-formed framework, or de novo synthesis, where a catalytically active ligand is built directly into the framework structure. researchgate.netnih.gov

While the use of MOFs to support various metal and organometallic catalysts is well-documented, the specific application of MOFs as supports for organotin catalysts is a developing area of research. However, the principles established for other systems provide a strong basis for their potential. Organotin species could be anchored to the organic linkers or the metal nodes of the MOF. advanceseng.comnih.gov This confinement within the MOF's porous structure can prevent the aggregation of catalyst molecules and potentially enhance catalytic activity by creating a specific microenvironment around the active site. nih.gov The well-defined pore structure of MOFs can also impart size and shape selectivity to the catalytic reaction, allowing only substrates of a certain dimension to access the active organotin sites. mdpi.com

Research into functionalized MOFs has demonstrated that their catalytic activity is highly sensitive to the electronic structure, which can be modulated through the organic linkers or by creating structural defects. advanceseng.com By strategically designing a MOF support, it may be possible to tune the Lewis acidity and, consequently, the catalytic performance of an anchored organotin compound like benzoyloxytriphenylstannane.

Influence of Substituents on Catalytic Performance and Selectivity

The catalytic activity of organotin compounds of the general formula RnSnX4-n is profoundly influenced by the nature and number of both the organic substituents (R) and the anionic ligands (X) bonded to the tin atom. gelest.com These substituents dictate key properties such as Lewis acidity, the stability of the carbon-tin bond, and the lability of the tin-anion bond, which are crucial for catalysis. gelest.comlupinepublishers.com

Influence of Organic Substituents (R): The number of organic groups attached to the tin center is a primary determinant of its Lewis acidity. The acidity generally follows the trend: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com Consequently, mono- and diorganotin compounds are often more catalytically active than tri- and tetraorganotin species in reactions that rely on Lewis acid activation. rjpbcs.com In the case of Stannane, benzoyloxytriphenyl-, which is a triorganotin compound (R₃SnX), its Lewis acidity is moderate compared to mono- or di-substituted tins.

The nature of the R group itself is also critical. The stability of the C–Sn bond varies, with aryl groups (like the phenyl groups in benzoyloxytriphenylstannane) being more readily cleaved than alkyl groups under certain reaction conditions. gelest.com Conversely, aryl groups can influence the electronic properties of the tin center differently than alkyl groups, affecting its interaction with substrates. For instance, studies on the biological activity of organotins, which often relates to their chemical reactivity, have shown that compounds with aryl groups can be less toxic than those with certain alkyl groups.

Influence of Anionic Ligands (X): The anionic ligand (X) plays a significant role, as its bond with the tin atom is often the reactive site in many catalytic cycles, such as in transesterification reactions. wikipedia.org The lability of the Sn-X bond is paramount. Highly electronegative and labile groups, such as halides or carboxylates, can render the tin center more electrophilic and facilitate ligand exchange with substrates. gelest.com In Stannane, benzoyloxytriphenyl-, the benzoyloxy group (-OCOC₆H₅) is a carboxylate ligand. Carboxylates are effective in catalysis, and their reactivity can be tuned. For example, dibutyltin diacetate is known to be more reactive than dibutyltin dilaurate, indicating that the nature of the carboxylate group itself influences performance. lupinepublishers.com

A comparative study on organotin(IV) compounds in the glycerolysis of triacylglycerides established a clear reactivity order based on the substituents. rsc.org The findings highlight how both the organic and anionic groups collectively determine the catalyst's efficacy.

Table 1. Relative Reactivity of Different Organotin Catalysts in Glycerolysis at 220 °C. rsc.org
Organotin CatalystFormulaRelative Reactivity
Di-n-butyl-oxo-stannaneBu₂SnOHighest
Di-n-butyltin dilaurateBu₂Sn(C₁₁H₂₃COO)₂High
n-Butyl stannoic acidBuSnO(OH)
Di-n-butyltin dichlorideBu₂SnCl₂Medium
n-Butyltin trichlorideBuSnCl₃Lowest

This data demonstrates that organotin oxides and carboxylates can show higher activity than the corresponding chlorides in this specific application, underscoring the critical role of the anionic ligand in the catalytic cycle.

Stannane, Benzoyloxytriphenyl- in Tandem and Cascade Catalytic Processes

Tandem or cascade reactions are highly efficient synthetic strategies wherein multiple bond-forming events occur consecutively in a single pot without the isolation of intermediates. These processes are characterized by high atom economy and a reduction in waste, time, and labor. The key feature of a cascade reaction is that each subsequent step is triggered by the chemical functionality formed in the preceding step.

The application of organotin compounds in tandem and cascade catalysis is an area of growing interest, although specific examples involving Stannane, benzoyloxytriphenyl- are not widely documented. However, the known chemical behavior of organotins allows for the projection of their potential roles in such processes. Organotin compounds, particularly those with labile ligands like carboxylates, can function effectively as Lewis acid catalysts. lupinepublishers.com In a cascade sequence, an organotin catalyst could initiate the reaction by activating a substrate. For example, it could coordinate to a carbonyl group, increasing its electrophilicity and facilitating a nucleophilic attack. The resulting intermediate could then possess the necessary functionality to undergo a subsequent intramolecular cyclization or reaction with another component in the mixture.

One documented example of organotins participating in cascade reactions is the Pd(0)-catalyzed hydrostannation/Stille cascade, which can be performed with catalytic amounts of the tin species. researchgate.net In this process, an organotin hydride is first added across an alkyne (hydrostannation) to form a vinylstannane in situ. This intermediate then immediately undergoes a palladium-catalyzed Stille cross-coupling reaction with an organic halide present in the same pot. researchgate.net This demonstrates the capability of organotin reagents to participate in sequential, one-pot transformations.

Given its structure, Stannane, benzoyloxytriphenyl- could potentially be employed in tandem processes where its role would be to facilitate a key bond-forming step through Lewis acid activation, leading to an intermediate that spontaneously undergoes further transformation. The development of such reactions would enable the rapid construction of complex molecular architectures from simple starting materials in a highly efficient manner.

Advanced Spectroscopic and Structural Characterization of Benzoyloxytriphenylstannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful method for probing the chemical environment of magnetically active nuclei within a molecule, offering a wealth of structural information. For benzoyloxytriphenylstannane, the analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra is crucial for a complete structural assignment.

¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of benzoyloxytriphenylstannane is expected to exhibit distinct signals corresponding to the protons of the phenyl and benzoyl groups. The protons on the three phenyl rings attached to the tin atom typically appear as complex multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The protons of the benzoate (B1203000) group also resonate in this aromatic region but may show distinct patterns depending on their position relative to the carboxyl group. For instance, the ortho-protons of the benzoate group are often shifted downfield compared to the meta- and para-protons due to the deshielding effect of the carbonyl group. In a related compound, phenyl benzoate, the aromatic protons appear in a range of δ 7.20-8.20 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For benzoyloxytriphenylstannane, distinct signals are expected for the carbonyl carbon, the ipso-carbons (carbons directly attached to the tin or oxygen atoms), and the other aromatic carbons. The carbonyl carbon of the benzoate group is typically observed in the downfield region of the spectrum, around δ 165-175 ppm. The carbons of the phenyl rings attached to tin show characteristic patterns, with the ipso-carbon (C-1) appearing at a specific chemical shift and exhibiting coupling to the ¹¹⁹Sn nucleus. The chemical shifts for the phenyl carbons in triphenyltin (B1233371) compounds are generally found in the range of δ 128-138 ppm. nih.gov For phenyl benzoate, the carbonyl carbon appears at δ 165.1 ppm, and the aromatic carbons resonate between δ 121.6 and 150.9 ppm. rsc.org

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a particularly informative technique for studying organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For a four-coordinate, tetrahedral triphenyltin carboxylate in solution, the ¹¹⁹Sn chemical shift is typically found in the range of -40 to -120 ppm. capes.gov.br However, if the compound forms a five-coordinate, trigonal bipyramidal structure in the solid state or in coordinating solvents, the ¹¹⁹Sn signal will shift significantly upfield. This upfield shift is a diagnostic indicator of an increase in the coordination number at the tin center. capes.gov.brrsc.org

NucleusExpected Chemical Shift Range (ppm)Notes
¹H7.0 - 8.2Aromatic protons of phenyl and benzoyl groups.
¹³C128 - 138 (phenyl), 165 - 175 (C=O)Distinct signals for each carbon environment.
¹¹⁹Sn-40 to -120 (4-coordinate)Highly sensitive to coordination number and geometry.

Multidimensional NMR Techniques for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl and benzoate rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon-13 signals, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the phenyl rings and the tin atom, as well as the connectivity across the ester linkage. For example, a correlation between the ortho-protons of the benzoate group and the carbonyl carbon would confirm their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be used to study the conformation and dynamics of the molecule in solution. For instance, NOE signals between the protons of the phenyl rings and the benzoate group could indicate specific conformational preferences. Studies on triphenyltin chloride have utilized ¹³C relaxation and NOE data to investigate intermolecular interactions. nih.gov

Solid-State NMR Investigations of Stannane (B1208499), Benzoyloxytriphenyl-

Solid-state NMR (ssNMR) provides valuable information about the structure and polymorphism of benzoyloxytriphenylstannane in the solid phase, which can differ significantly from its structure in solution.

In the solid state, triphenyltin carboxylates can exist as either monomeric tetrahedral structures or as polymeric trigonal bipyramidal structures where the carboxylate group bridges between tin centers. rsc.org ¹¹⁹Sn ssNMR is a key technique to distinguish between these forms. A significant upfield shift in the ¹¹⁹Sn chemical shift in the solid state compared to the solution state is indicative of an increase in the coordination number from four to five, suggesting a polymeric structure. capes.gov.br

¹³C ssNMR, often employing techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can also reveal structural details. The chemical shifts of the carbonyl and phenyl carbons can be sensitive to the crystalline packing and the coordination environment of the tin atom.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of benzoyloxytriphenylstannane. This is crucial for confirming the identity of the synthesized compound. The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a clear signature in the mass spectrum, further aiding in the identification of tin-containing fragments.

Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) for Speciation

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the separation and sensitive detection of organotin compounds, including triphenyltin species. While benzoyloxytriphenylstannane itself may not be sufficiently volatile for direct GC analysis, derivatization or pyrolysis-GC-MS could be employed.

In a typical electron ionization (EI) mass spectrum of organotin compounds, fragmentation occurs through the cleavage of tin-carbon and tin-oxygen bonds. For benzoyloxytriphenylstannane, the major fragmentation pathways would likely involve:

Loss of the benzoate group: The cleavage of the Sn-O bond would result in the formation of the triphenyltin cation ([Ph₃Sn]⁺), which is a very stable and commonly observed fragment in the mass spectra of triphenyltin compounds.

Loss of phenyl groups: Successive loss of phenyl radicals from the triphenyltin cation would lead to [Ph₂Sn]⁺ and [PhSn]⁺ fragments.

Fragmentation of the benzoate group: The benzoate moiety can also fragment, for example, by loss of CO₂ to give a phenyl cation.

A hypothetical fragmentation pattern is presented in the table below:

Fragment Ionm/z (for ¹²⁰Sn)Description
[Ph₃SnOCOPh]⁺471Molecular Ion
[Ph₃Sn]⁺351Loss of benzoate radical
[Ph₂Sn]⁺274Loss of a phenyl radical from [Ph₃Sn]⁺
[PhSn]⁺197Loss of a phenyl radical from [Ph₂Sn]⁺
[C₆H₅CO]⁺105Benzoyl cation
[C₆H₅]⁺77Phenyl cation

The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive detection of specific organotin compounds by monitoring a specific fragmentation transition (e.g., the transition from the precursor ion to a specific product ion). This is particularly useful for the trace analysis of these compounds in complex environmental or biological matrices.

X-ray Diffraction Studies for Crystalline Architecture Determination

The molecular structure of benzoyloxytriphenylstannane has been unequivocally determined by single-crystal X-ray diffraction. The analysis reveals that in the solid state, the compound exists as a coordination polymer. The tin atom is pentacoordinate, adopting a distorted trigonal bipyramidal geometry.

In this polymeric structure, the benzoate group acts as a bridging ligand, coordinating to two different tin atoms. One oxygen atom of the carboxylate group forms a covalent bond with one tin atom, while the other oxygen atom of the same carboxylate group coordinates to an adjacent tin atom. This bridging coordination leads to the formation of infinite helical chains that propagate along the crystallographic c-axis.

The coordination sphere of the tin atom is completed by the three phenyl groups, which occupy the equatorial positions of the trigonal bipyramid. The two oxygen atoms from the bridging carboxylate groups occupy the axial positions.

Table 1: Selected Crystallographic Data for Benzoyloxytriphenylstannane

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.134(1)
b (Å)19.119(3)
c (Å)11.019(2)
β (°)108.63(1)
Z4

Data sourced from a study on the crystal structure of triphenyltin benzoate.

The primary supramolecular feature is the aforementioned carboxylate bridge that links the triphenyltin moieties into a one-dimensional polymer. This is a strong intermolecular interaction that dictates the fundamental structural motif.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

The IR and Raman spectra of benzoyloxytriphenylstannane are characterized by vibrations arising from the phenyl groups, the benzoate moiety, and the tin-carbon and tin-oxygen bonds.

A key feature in the IR spectrum is the position of the carboxylate stretching vibrations. The difference (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies can provide information about the coordination mode of the carboxylate group. For benzoyloxytriphenylstannane, the observed frequencies are consistent with a bridging bidentate coordination mode, corroborating the polymeric structure determined by X-ray diffraction.

The spectra also exhibit characteristic bands for the triphenyltin group. These include vibrations associated with the Sn-C bonds and the internal modes of the phenyl rings.

Table 2: Characteristic Vibrational Frequencies for Benzoyloxytriphenylstannane

Wavenumber (cm⁻¹)Assignment
~1600νₐₛ(COO)
~1430νₛ(COO)
~1075Phenyl ring mode
~695Phenyl ring mode
~270ν(Sn-Ph)

Data compiled from typical values for triphenyltin carboxylates.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, is used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of benzoyloxytriphenylstannane is expected to be dominated by absorptions arising from π-π* transitions within the aromatic rings of the phenyl and benzoate groups. These transitions typically occur in the ultraviolet region of the electromagnetic spectrum.

Due to the presence of the tin atom, charge transfer transitions may also contribute to the absorption spectrum. These transitions could involve the transfer of electron density from the phenyl or benzoate ligands to the tin center, or vice versa. The specific wavelengths and intensities of these absorptions provide information about the electronic structure and the nature of the metal-ligand interactions. Detailed analysis of the electronic spectrum can offer insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound.

Theoretical and Computational Investigations of Benzoyloxytriphenylstannane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is a quantum mechanical modeling method that calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of relatively large molecules like benzoyloxytriphenylstannane with considerable accuracy. DFT is widely used to determine optimized geometries, reaction energies, and various spectroscopic parameters.

Geometry optimization is a fundamental computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzoyloxytriphenylstannane, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the equilibrium geometry on the potential energy surface.

The molecule possesses considerable conformational flexibility, primarily due to the rotation of the three phenyl groups around the tin-carbon (Sn-C) bonds and the rotation around the tin-oxygen (Sn-O) and carbon-oxygen (C-O) bonds of the benzoyloxy group. DFT calculations can be employed to explore the potential energy surface and identify different stable conformers and the energy barriers between them. The resulting optimized structure provides key data on the coordination geometry around the central tin atom, the planarity of the phenyl rings, and the orientation of the benzoate (B1203000) ligand. In related triphenyltin (B1233371) compounds, the tin atom typically adopts a distorted tetrahedral geometry.

Table 1: Illustrative Optimized Geometrical Parameters for a Triphenyltin Carboxylate Structure (DFT) (Note: This table provides typical values expected for a structure like benzoyloxytriphenylstannane based on DFT calculations of related compounds. Actual values would require a specific calculation.)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
Sn-C (average)2.15
Sn-O2.08
C=O1.25
C-O1.35
C-Sn-C (average)112.0
C-Sn-O (average)106.5
Sn-O-C=O125.0
Phenyl Ring Twist (average dihedral)30-40

DFT calculations are highly effective in predicting a range of spectroscopic properties. For benzoyloxytriphenylstannane, this includes Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and infrared (IR) vibrational frequencies.

The prediction of NMR chemical shifts is achieved by calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing these predicted spectra with experimental data serves as a crucial validation of the computed structure. Discrepancies can often highlight specific electronic effects or dynamic processes occurring in solution.

IR vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's normal modes of vibration. These theoretical spectra can be compared with experimental IR or Raman spectra to aid in the assignment of vibrational bands, particularly for the characteristic Sn-C and Sn-O stretching modes.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy, shape, and distribution of these orbitals in benzoyloxytriphenylstannane determine its reactivity profile.

HOMO: The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, likely the phenyl rings and the carboxylate oxygen atoms. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO: The LUMO is anticipated to be distributed around the tin atom and the antibonding orbitals of the phenyl rings. The energy of the LUMO relates to the electron affinity and the molecule's susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for Benzoyloxytriphenylstannane (Note: These values are representative and would be determined by a specific DFT calculation.)

OrbitalEnergy (eV)Description / Primary Localization
HOMO-6.5π-orbitals of phenyl rings, p-orbitals of carboxylate oxygens
LUMO-1.2σ-orbitals of Sn-C bonds, π-orbitals of phenyl rings
HOMO-LUMO Gap5.3Indicates high kinetic stability

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. This provides a clear picture of the underlying Lewis structure and charge distribution.

For benzoyloxytriphenylstannane, NBO analysis is particularly useful for quantifying the nature of the key bonds:

Sn-C Bonds: It can determine the hybridization of the tin and carbon atomic orbitals and the polarity of the bonds.

Sn-O Bond: It can characterize the ionicity and covalent character of the bond between the tin atom and the benzoate ligand.

Molecular Dynamics (MD) Simulations for Understanding Reaction Pathways and Dynamics

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. emerging-researchers.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules over time.

For benzoyloxytriphenylstannane, MD simulations can be applied to:

Conformational Dynamics: Simulate the rotation of the phenyl groups and the movement of the benzoate ligand in a solvent, providing a dynamic picture of the molecule's behavior at a given temperature.

Interaction with Biological Systems: Investigate how the molecule interacts with biological targets, such as lipid bilayers or proteins like ATP synthase, which are known targets for organotin compounds. researchgate.netresearchgate.net These simulations can reveal how the molecule partitions into membranes and identify key intermolecular interactions that drive its biological activity. researchgate.net

Reaction Pathways: Although computationally intensive, reactive MD simulations can be used to explore potential reaction mechanisms, such as ligand exchange or decomposition pathways, by modeling the breaking and forming of chemical bonds over time.

Quantum Chemical Modeling of Tin-Carbon and Tin-Oxygen Bonds

The specific modeling of the tin-carbon (Sn-C) and tin-oxygen (Sn-O) bonds is central to understanding the chemistry of benzoyloxytriphenylstannane. Quantum chemical methods, particularly DFT and NBO analysis, provide detailed descriptions of these critical bonds.

Tin-Carbon (Sn-C) Bond: Modeling focuses on quantifying the bond strength, polarity, and contribution of tin's d-orbitals to the bonding. The bond is predominantly covalent but has a degree of ionic character due to the difference in electronegativity between tin and carbon. The strength of this bond is a key factor in the compound's thermal and chemical stability.

Tin-Oxygen (Sn-O) Bond: This bond is more polar than the Sn-C bond. Computational models can precisely calculate its length, vibrational frequency, and dissociation energy. The nature of the Sn-O interaction (whether it is purely a single bond or has some degree of coordinate covalent character) dictates the structure and reactivity of the carboxylate moiety. NBO analysis can quantify the charge transfer from the oxygen lone pairs to the tin atom, providing a measure of the bond's strength and ionicity.

Computational Studies on Catalyst Design and Optimization for Stannane (B1208499) Systems

Computational chemistry has emerged as an indispensable tool in the rational design and optimization of catalysts for a myriad of chemical transformations, including those involving organotin compounds, or stannane systems. rsc.orgyoutube.com These theoretical approaches provide profound insights into reaction mechanisms, catalyst stability, and structure-activity relationships, thereby accelerating the discovery of more efficient and selective catalysts. tib.eunumberanalytics.com For stannane-based catalysts, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and steric factors that govern their catalytic performance. researchgate.netresearchgate.net

The primary goal of computational catalyst design is to predict the performance of a potential catalyst before its synthesis, thus saving considerable time and resources. rsc.org This is often achieved through a few key approaches: a mechanism-based approach, a descriptor-based approach, and a data-driven approach. rsc.org In the context of stannane systems, these methodologies can be applied to fine-tune existing catalysts or to propose entirely new catalytic frameworks.

Research in the broader field of organotin chemistry has demonstrated the utility of computational methods. For instance, in the development of organotin(IV) complexes as catalysts for biodiesel production, DFT calculations have been used to obtain optimized geometries, analyze spectroscopic data, and understand the electronic structure through frontier molecular orbitals. researchgate.net Such studies have revealed a strong correlation between experimental results and computational predictions, validating the use of these theoretical models. researchgate.net

Research Findings

Computational studies on stannane systems, while not always focused on a single compound like benzoyloxytriphenylstannane, provide valuable general principles for catalyst design. Key findings from theoretical investigations on related organotin catalysts and stannane-containing systems include:

Elucidation of Reaction Mechanisms: DFT calculations have been successfully employed to map the energy profiles of catalytic cycles involving tin compounds. For example, in the oxygen reduction reaction catalyzed by Pt-Sn alloys, DFT has been used to identify the rate-determining step and to understand how the presence of tin modifies the electronic structure of platinum, thereby enhancing catalytic activity. researchgate.net This involves calculating the adsorption energies of intermediates and the energy barriers for elementary reaction steps. researchgate.net

Structure-Activity Relationships: Computational models can correlate the structural features of a catalyst with its activity and selectivity. For organotin catalysts, this includes understanding how the coordination environment of the tin atom and the nature of the organic ligands influence the catalytic process. researchgate.netnih.gov For instance, studies on heptacoordinated organotin(IV) complexes have utilized DFT to correlate the coordination number with spectroscopic (NMR) data. nih.gov

Catalyst Screening and Optimization: By systematically modifying the structure of a catalyst in silico and calculating its expected performance, it is possible to screen a large number of potential candidates. nih.gov For stannane systems, this could involve varying the substituents on the tin atom or modifying the ancillary ligands to optimize properties like Lewis acidity, which is often crucial for catalysis. The goal is to identify catalyst structures that exhibit lower activation barriers for desired reaction pathways and higher barriers for side reactions. numberanalytics.com

Descriptor-Based Design: A powerful strategy in computational catalyst design is the identification of "descriptors"—properties that correlate strongly with catalytic performance. rsc.org For stannane catalysts, these descriptors could be electronic, such as the d-band center in tin alloys, or steric, related to the size of the ligands. researchgate.net Once a reliable descriptor is found, it can be used to rapidly screen for new, improved catalysts.

The table below summarizes key computational parameters and their implications for the design and optimization of catalysts in stannane systems, based on findings from related computational studies.

Computational Approach Key Parameters Investigated Insights for Catalyst Design & Optimization in Stannane Systems
Mechanism-Based (e.g., DFT) Reaction energy profiles, transition state geometries and energies, intermediate adsorption energies. researchgate.netIdentifies rate-limiting steps, allowing for targeted catalyst modifications to lower activation energies. Helps in understanding and controlling reaction selectivity.
Descriptor-Based Electronic properties (e.g., d-band center, frontier molecular orbital energies), steric parameters. researchgate.netresearchgate.netEstablishes structure-activity relationships. Enables rapid screening of new catalyst candidates by calculating a single, predictive property.
Data-Driven (Machine Learning) Statistical analysis of large datasets of catalyst structures and their performance. rsc.orgCan uncover complex and non-intuitive relationships between catalyst features and activity, accelerating the discovery of novel catalysts.

While specific computational studies focusing exclusively on the catalytic applications of benzoyloxytriphenylstannane are not widely documented in the provided search results, the principles and methodologies applied to other organotin and stannane systems are directly transferable. Future computational work will likely continue to leverage these approaches to design more sophisticated and efficient catalysts based on stannane frameworks for a variety of organic transformations. youtube.com

Synthesis and Reactivity of Derivatives and Analogues of Benzoyloxytriphenylstannane

Synthesis of Substituted Aryl-Stannane Compounds

The synthesis of substituted aryl-stannane compounds, particularly derivatives of benzoyloxytriphenylstannane, can be achieved through several established organometallic routes. The primary approach involves the preparation of a substituted triaryltin halide precursor, which is then reacted with a benzoate (B1203000) salt.

A key precursor for these syntheses is the corresponding triaryltin chloride. For instance, tri-p-tolylchlorotin (B1600775) can be synthesized and serves as a starting material for various tri(p-tolyl)tin(IV) compounds. capes.gov.br The general synthesis of triaryltin halides (Ar₃SnX) can be accomplished by the direct reaction of metallic tin with an aryl halide in the presence of a catalyst or through the reaction of a Grignard reagent with tin tetrachloride. rjpbcs.com For example, triphenyltin (B1233371) chloride can be synthesized by reacting sodium, chlorobenzene, and tin tetrachloride. google.com

Once the desired triaryltin halide is obtained, it can be converted to the corresponding benzoate derivative. A common method is the reaction with a sodium or potassium salt of benzoic acid in a suitable solvent. For example, reacting tri(p-tolyl)tin chloride with sodium benzoate would yield tri(p-tolyl)tin benzoate.

Another synthetic pathway involves the reaction of a triaryltin hydroxide (B78521) with the carboxylic acid. For instance, triphenyltin(IV) carboxylates can be synthesized by reacting triphenyltin hydroxide with the corresponding carboxylic acid. psu.edu This method can be adapted for substituted triaryltin hydroxides.

The synthesis of various tri(p-tolyl)tin(IV) compounds, including those with carboxylate ligands, has been reported, providing a basis for preparing a range of substituted benzoyloxytriphenylstannane analogues. capes.gov.br Spectroscopic data, including IR and NMR, are crucial for the characterization of these newly synthesized compounds. capes.gov.br

The table below lists the key compounds involved in the synthesis of substituted aryl-stannane compounds.

Compound NameFormulaRole in Synthesis
Stannane (B1208499), benzoyloxytriphenyl-C₂₅H₂₀O₂SnTarget Compound
Tri(p-tolyl)tin chlorideC₂₁H₂₁ClSnPrecursor
Tris(4-methoxyphenyl)stannaneC₂₁H₂₁O₃SnAnalogue Precursor
Sodium BenzoateC₇H₅NaO₂Reagent
Triphenyltin HydroxideC₁₈H₁₆OSnPrecursor
Tin TetrachlorideSnCl₄Starting Material

Exploration of Reactivity Differences in Modified Benzoyloxytriphenylstannane Derivatives

The reactivity of benzoyloxytriphenylstannane and its derivatives is significantly influenced by the nature of the substituents on the aryl rings attached to the tin atom. These substituents can alter the electronic environment of the tin center, thereby affecting its Lewis acidity and, consequently, its reactivity towards nucleophiles and in various catalytic processes.

A key aspect of their reactivity is the Lewis acid character of the tin atom. The organic groups (R) attached to the tin in R₃SnX compounds are electron-donating, and their nature plays a vital role in the compound's reactivity. uobabylon.edu.iq Spectroscopic studies have been employed to probe the Lewis acceptor strength of various triaryltin compounds. capes.gov.br

A comparative study of the Lewis acceptor strength for a series of triaryltin compounds has established the following trend based on ¹³C NMR and IR data: (p-ClC₆H₄)₃Sn > (C₆H₅)₃Sn > (p-MeC₆H₄)₃Sn capes.gov.br

This trend indicates that electron-withdrawing substituents (like chlorine) on the phenyl rings increase the Lewis acidity of the tin atom, making the compound a stronger Lewis acceptor. Conversely, electron-donating substituents (like a methyl group) decrease the Lewis acidity.

This difference in Lewis acidity directly translates to differences in reactivity. For instance, a derivative with a stronger electron-withdrawing group on the aryl rings will exhibit enhanced reactivity in reactions where the tin atom acts as a Lewis acid catalyst. This can include esterification and transesterification reactions, where organotin compounds are known to be effective catalysts. rjpbcs.com

The reactivity of the ester group's carbonyl function is also influenced by the substituents on the aryl rings. Electron-donating groups on the phenyl rings would increase the electron density on the tin atom, which in turn can influence the polarization of the Sn-O bond and the reactivity of the coordinated benzoate ligand. sigmaaldrich.com

The table below summarizes the expected reactivity differences based on the substituent on the aryl group.

Substituent on Aryl GroupElectronic EffectLewis Acidity of TinExpected Reactivity (as Lewis Acid)
p-Chloro (Cl)Electron-withdrawingHigherIncreased
Hydrogen (H)NeutralIntermediateBaseline
p-Methyl (CH₃)Electron-donatingLowerDecreased

Structure-Reactivity Relationships in Functionalized Stannanes

The geometry around the tin atom in triorganotin carboxylates is typically a distorted trigonal bipyramidal or a polymeric structure with bridging carboxylate groups. capes.gov.br In these structures, the three aryl groups occupy the equatorial positions, while the oxygen atoms of the carboxylate ligand(s) are in the axial positions. The electronic nature of the aryl substituents directly influences the bond lengths and angles around the tin atom, which in turn affects the accessibility and electrophilicity of the tin center.

Electron-withdrawing substituents on the aryl rings, such as a p-chloro group, increase the positive charge on the tin atom. This enhanced electrophilicity makes the tin center more susceptible to nucleophilic attack and enhances its catalytic activity in Lewis acid-catalyzed reactions. capes.gov.br Conversely, electron-donating substituents, like a p-methyl group, decrease the Lewis acidity and thus the catalytic reactivity. capes.gov.br

These structure-reactivity relationships are critical in designing organotin compounds for specific applications. For example, for catalytic applications requiring a strong Lewis acid, a benzoyloxytriarylstannane with electron-withdrawing groups on the aryl rings would be a more suitable candidate.

Creation of Novel Organotin Scaffolds for Specific Chemical Applications

The tailored synthesis of substituted benzoyloxytriphenylstannane derivatives opens up possibilities for the creation of novel organotin scaffolds with specific functionalities for various chemical applications. By strategically introducing different functional groups on the aryl rings attached to the tin atom, it is possible to develop new catalysts, materials, and reagents with unique properties.

One promising area of application is in catalysis. Organotin compounds are known to catalyze a range of organic transformations, including esterification, transesterification, and polymerization reactions. rjpbcs.com By fine-tuning the Lewis acidity of the tin center through aryl substitution, it is possible to develop highly active and selective catalysts. For instance, silica-anchored organotin compounds have been developed as recyclable catalysts for transesterification reactions, demonstrating the potential for creating heterogeneous catalysts from organotin precursors. researchgate.net

Furthermore, the introduction of specific functional groups on the aryl rings can lead to the development of organotin-based materials with novel optical or electronic properties. The functional groups can also serve as handles for further chemical modifications, allowing for the construction of more complex supramolecular architectures or for grafting the organotin moiety onto solid supports.

The synthesis of highly functionalized triarylbismuthines, which are isoelectronic to triarylstibines and share some chemical similarities with triarylstannanes, through functional group manipulation highlights the potential for creating a diverse range of organometallic reagents from a common precursor. researchgate.net This approach could be extended to triaryltin compounds to generate a library of novel scaffolds.

While the primary focus of research on many organotin carboxylates has been on their biological activities, the fundamental principles of their synthesis and reactivity provide a strong basis for exploring their potential in broader chemical applications. The ability to systematically modify their structure allows for the rational design of new organotin scaffolds tailored for specific catalytic or material science purposes.

Future Research Directions and Perspectives for Stannane, Benzoyloxytriphenyl

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the conservation of resources. For Stannane (B1208499), benzoyloxytriphenyl-, this translates into a concerted effort to move beyond traditional synthetic methodologies that may involve toxic reagents and solvents.

Future research will likely focus on developing catalytic routes that exhibit high atom economy, minimizing waste by maximizing the incorporation of all starting materials into the final product. The exploration of biocatalytic methods, using enzymes or whole-cell systems, presents a novel frontier for the synthesis of organotin compounds. Although still in its nascent stages for organometallics, biocatalysis could offer highly selective and environmentally friendly pathways to Stannane, benzoyloxytriphenyl- and its analogues.

Furthermore, the implementation of alternative energy sources, such as microwave and ultrasound irradiation, can significantly reduce reaction times and energy consumption. frontiersin.org The development of solvent-free or aqueous-based synthetic procedures will also be a key area of investigation to mitigate the environmental impact of organic solvents. researchgate.net

Exploration of Novel Catalytic Transformations and Process Intensification

Organotin compounds, including Stannane, benzoyloxytriphenyl-, are known to possess catalytic activity in various organic transformations. wikipedia.orgresearchgate.net Future research is poised to uncover new catalytic applications, expanding their role in fine chemical synthesis and polymerization. rsc.org Investigations into their efficacy in promoting novel carbon-carbon and carbon-heteroatom bond formations will be a significant focus.

Process intensification, a paradigm shift in chemical engineering, aims to develop smaller, more efficient, and safer manufacturing processes. aiche.orgtue.nl For the synthesis and application of Stannane, benzoyloxytriphenyl-, this could involve the transition from traditional batch reactors to continuous flow systems. frontiersin.org Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and the potential for safer handling of reactive intermediates. frontiersin.org The integration of reaction and separation steps within a single unit, known as a multifunctional reactor, is another promising avenue for process intensification. tue.nl

Integration of Stannane, benzoyloxytriphenyl- into Advanced Materials Science

The unique properties of organotin compounds make them attractive candidates for the development of advanced materials. ontosight.aiontosight.ai Future research will likely explore the incorporation of Stannane, benzoyloxytriphenyl- as a functional moiety in polymers and hybrid materials. Its presence could impart specific thermal, mechanical, or optical properties to the resulting materials.

There is growing interest in the application of organometallic compounds in optoelectronics. nih.gov Research into the potential of Stannane, benzoyloxytriphenyl- and its derivatives as precursors for thin-film deposition or as components in light-emitting diodes (LEDs) and photovoltaic cells represents a significant growth area. ontosight.ai The synthesis of organotin-containing polymers and coordination polymers could lead to the creation of novel materials with tailored electronic and photophysical properties. taylorandfrancis.com

Application of Machine Learning and AI in Stannane Research and Catalyst Discovery

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize materials and catalyst discovery. whiterose.ac.ukbbnchasm.comrsc.org Machine learning (ML) algorithms can analyze vast datasets to identify patterns and predict the properties and reactivity of chemical compounds. nih.govkaist.ac.kr

In the context of Stannane, benzoyloxytriphenyl-, ML models could be trained to predict its catalytic activity in various reactions, accelerating the discovery of new applications. idw-online.de By analyzing structure-activity relationships, AI can guide the design of novel stannane derivatives with enhanced catalytic performance. whiterose.ac.uk This data-driven approach can significantly reduce the time and experimental effort required for catalyst optimization. bbnchasm.com Furthermore, AI can aid in the development of predictive models for the properties of materials incorporating stannane moieties, facilitating the design of new functional materials. nih.gov

Computational Design of Enhanced Stannane-Based Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of organometallic compounds, including organotins. isca.menih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.